molecular formula C18H21NO2 B8009268 N-Benzyl-N-isopropyl-4-methoxybenzamide

N-Benzyl-N-isopropyl-4-methoxybenzamide

Cat. No.: B8009268
M. Wt: 283.4 g/mol
InChI Key: MIAUCQRMTJWYDT-UHFFFAOYSA-N
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Description

N-Benzyl-N-isopropyl-4-methoxybenzamide is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . This compound is characterized by the presence of a benzyl group, an isopropyl group, and a methoxy group attached to a benzamide core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-isopropyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with isopropylamine and benzyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Esterification: 4-methoxybenzoic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.

    Amidation: The ester is then reacted with isopropylamine to form the amide intermediate.

    N-Benzylation: Finally, the amide intermediate is treated with benzyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also incorporates purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-isopropyl-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-Benzyl-N-isopropyl-4-methoxybenzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-isopropyl-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Benzyl-N-isopropyl-4-methoxybenzamide can be compared with other similar compounds, such as:

    N-Benzyl-N-isopropylbenzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    N-Benzyl-N-methyl-4-methoxybenzamide: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    N-Benzyl-N-isopropyl-4-hydroxybenzamide: Has a hydroxy group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-4-methoxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(2)19(13-15-7-5-4-6-8-15)18(20)16-9-11-17(21-3)12-10-16/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAUCQRMTJWYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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